molecular formula C19H19N3O2 B138256 Oxozolpidem CAS No. 400038-68-8

Oxozolpidem

Numéro de catalogue: B138256
Numéro CAS: 400038-68-8
Poids moléculaire: 321.4 g/mol
Clé InChI: WJEFEBYRIBQJRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxozolpidem is a novel non-benzodiazepine hypnotic drug that has been developed to provide a safer and more effective alternative to conventional benzodiazepines. It is a derivative of zolpidem, a widely used sedative-hypnotic drug, and has been found to have a number of advantages over benzodiazepines.

Applications De Recherche Scientifique

1. Sublingual Administration Efficacy

A study by Staner et al. (2009) showed that sublingual zolpidem (OX22) is more effective than oral zolpidem in initiating early onset of sleep, particularly in a post-nap model of insomnia.

2. Stress Degradation Studies

Research by Malesević et al. (2014) focused on stress degradation studies on zolpidem tartrate under various conditions, leading to the identification of key degradants including oxozolpidem.

3. Effects on Oxytocinergic Neurons

A study conducted by Kiss et al. (2006) examined the effects of Zolpidem on oxytocinergic neurons in the hypothalamic paraventricular and accessory nuclei in rats.

4. Comparison with Other Sedatives and Hypnotics

Research by Mattila et al. (1998) compared the psychomotor and cognitive effects of Zolpidem with other sedatives and hypnotics on human performance and memory.

5. Combination Therapy in Obstructive Sleep Apnoea

A study by Messineo et al. (2021) explored the addition of zolpidem to combination therapy with atomoxetine‐oxybutynin, increasing sleep efficiency in obstructive sleep apnoea.

6. Mechanism of Action In Vivo

The study by Crestani et al. (2000) investigated the mechanism of action of zolpidem in vivo, focusing on its interaction with GABAA receptor subtypes.

7. Antioxidant Effects in Psychiatric Disorders

Research by Bortoli et al. (2019) highlighted the antioxidant potential of zolpidem in the context of psychiatric disorders, including its neuroprotective capacity.

8. Pharmacodynamic and Pharmacokinetic Properties

A review by Langtry and Benfield (1990) covered the pharmacodynamic and pharmacokinetic properties of zolpidem, including its selective action on GABA receptors.

9. Optical Probing of Receptor Antagonists

A study by Li et al. (2018) investigated the function of Hypocretin receptor antagonists, including Zolpidem, in sleep modulation and memory function using optical methods in mice.

10. Use in the Management of Insomnia

A review by Harrison and Keating (2005) discussed zolpidem's efficacy in the short-term treatment of insomnia, highlighting its low propensity to cause clinical residual effects.

11. Behavioral Pharmacology Relative to Benzodiazepines

Research by Rush (1998) reviewed the behavioral pharmacology of zolpidem, comparing its effects with benzodiazepines.

12. Electrochemical Study and Determination in Tablet Form

A study by Radi et al. (2004) focused on the oxidative behavior of zolpidem and its determination in tablet dosage form using differential pulse voltammetry.

13. Extraordinary Arousal from Semi-Comatose State

A case report by Clauss et al. (2000) described the extraordinary arousal of a semi-comatose patient following zolpidem administration.

14. Effects on Respiration and Oxygen Saturation

A study by Rhodes et al. (1990) compared the effects of zolpidem and placebo on respiration and oxygen saturation in the elderly.

15. Transformation into Antituberculosis Agents

Research by Moraski et al. (2014) discussed the transformation of zolpidem into potent antituberculosis agents.

16. Systematic Review in Neurologic Disorders

A systematic review by Bomalaski et al. (2017) synthesized studies using zolpidem to treat various neurologic disorders.

17. Oxytocin in Anxiety and Social Fear

A translational approach by Neumann and Slattery (2016) explored the anxiolytic effects of oxytocin, relevant to zolpidem's effects on oxytocinergic neurons.

18. Safety and Tolerability Update

A study by Darcourt et al. (1999) provided an update on the safety and tolerability of zolpidem, highlighting its unique neuropharmacological profile.

19. Cerebral Perfusion Measurement in Baboons

Research by Clauss et al. (2001) examined the effect of zolpidem on brain perfusion using SPECT in baboons.

20. Reversal of Anoxic Brain Injury-Related State

A case report by Shames and Ring (2008) documented the reversal of an anoxic brain injury-related minimally conscious state after zolpidem administration.

Mécanisme D'action

Target of Action

Oxozolpidem, also known as 2-Keto Zolpidem, is a derivative of Zolpidem . Zolpidem’s primary target is the central benzodiazepine receptor of the ω1 subtype . This receptor plays a crucial role in the functioning of the central nervous system, particularly in mediating inhibitory neurotransmission .

Mode of Action

This compound, like Zolpidem, enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA) , via selective agonism at the benzodiazepine-1 (BZ 1) receptor . The result is increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability . This leads to sedative and hypnotic effects .

Biochemical Pathways

The interaction of this compound with the BZ 1 receptor enhances the inhibitory effects of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability . This interaction increases the permeability of the neuron to chloride ions, leading to hyperpolarization of the neuron, which inhibits the action potential and decreases neuronal excitability .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Zolpidem. After single 20mg oral doses of Zolpidem, typical values of pharmacokinetic variables in humans are: a peak plasma concentration of 192 to 324 µg/L occurring 0.75 to 2.6 hours postdose; a terminal elimination half-life of 1.5 to 3.2 hours; and total clearance of 0.24 to 0.27 ml/min/kg . Zolpidem is approximately 92% bound to plasma proteins, and its absolute bioavailability is about 70% .

Result of Action

The result of this compound’s action is a decrease in neuronal excitability, leading to sedative and hypnotic effects . This makes it effective in inducing and maintaining sleep in adults . It has been shown to decrease the time to fall asleep, increase the duration of sleep, and decrease the number of awakenings during sleep in patients with temporary (transient) insomnia .

Action Environment

The action of this compound can be influenced by various environmental factors. Dosage reduction is prudent in patients with renal disease, and caution should be exercised when prescribing Zolpidem to elderly patients with hepatic impairment . These factors are likely to similarly influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Oxozolpidem interacts with various enzymes, proteins, and other biomolecules. The major metabolic routes of Zolpidem include oxidation and hydroxylation . The pharmacological activity of Zolpidem, and by extension this compound, results from selective binding to the central benzodiazepine receptors of the ω1 subtype .

Cellular Effects

This compound, like Zolpidem, has significant effects on various types of cells and cellular processes. For instance, Zolpidem has been shown to strongly suppress CA1 hippocampal neuronal activity in freely behaving mice . It is reasonable to infer that this compound may have similar effects on neuronal activity.

Molecular Mechanism

The mechanism of action of this compound is likely similar to that of Zolpidem. Zolpidem exerts its effects at the molecular level through selective binding to the central benzodiazepine receptors of the ω1 subtype . This binding interaction leads to its sedative effects .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it is known that Zolpidem has a terminal elimination half-life of 1.5 to 3.2 hours . This suggests that this compound may also have a relatively short half-life, with its effects diminishing over time.

Dosage Effects in Animal Models

Studies on Zolpidem have shown greater memory improvement after a night of sleep with Zolpidem, compared to placebo .

Metabolic Pathways

This compound is involved in the metabolic pathways of Zolpidem, which include oxidation and hydroxylation

Transport and Distribution

Zolpidem is approximately 92% bound to plasma proteins , suggesting that this compound may also bind to plasma proteins for transport.

Subcellular Localization

Given its similarity to Zolpidem, it is likely that this compound also interacts with central benzodiazepine receptors, which are located in the cell membrane .

Propriétés

IUPAC Name

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEFEBYRIBQJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193069
Record name Oxozolpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400038-68-8
Record name Oxozolpidem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400038688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxozolpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOZOLPIDEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ19696I5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxozolpidem
Reactant of Route 2
Reactant of Route 2
Oxozolpidem
Reactant of Route 3
Reactant of Route 3
Oxozolpidem
Reactant of Route 4
Reactant of Route 4
Oxozolpidem
Reactant of Route 5
Reactant of Route 5
Oxozolpidem
Reactant of Route 6
Reactant of Route 6
Oxozolpidem
Customer
Q & A

Q1: What are the degradation pathways of Zolpidem Tartrate and under what conditions is Oxozolpidem formed?

A1: Zolpidem Tartrate undergoes significant degradation under photolytic and acid/base hydrolytic conditions []. While the exact formation pathway of this compound isn't detailed in the provided abstracts, the study identifies it as one of the four key degradation products observed []. This suggests that this compound likely forms through oxidation of the Zolpidem Tartrate molecule. Further research is needed to elucidate the precise mechanism of its formation.

Q2: How are Zolpidem Tartrate and its degradation products, including this compound, analyzed in a laboratory setting?

A2: Researchers employed a combination of Liquid Chromatography with Diode Array Detection (LC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify Zolpidem Tartrate and its degradation products []. An isocratic elution method on a Luna C18 column with a methanol-10 mM ammonium acetate mobile phase was utilized for separation []. The degradation products were further characterized by analyzing their mass fragmentation patterns using single quadrupole mass spectrometry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.